molecular formula C10H14Cl3N3Zn B1612036 4-(Diethylamino)benzenediazonium chloride CAS No. 6217-19-2

4-(Diethylamino)benzenediazonium chloride

Cat. No. B1612036
CAS RN: 6217-19-2
M. Wt: 348 g/mol
InChI Key: YLGBZMRWHAZPIE-UHFFFAOYSA-K
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Description

4-(Diethylamino)benzenediazonium chloride is a chemical compound with the molecular formula C10H14N3.Cl . It has a molecular weight of 211.691 . The compound is achiral and has no defined stereocenters . The systematic name for this compound is Benzenediazonium, 4-(diethylamino)-, chloride (1:1) .


Synthesis Analysis

The synthesis of diazonium salts like 4-(Diethylamino)benzenediazonium chloride typically involves the treatment of an aromatic amine with nitrous acid in the presence of a strong acid like HCl . This results in the loss of H2O and the formation of a new N-N triple bond . The resulting species is called a diazonium ion .


Molecular Structure Analysis

The molecular structure of 4-(Diethylamino)benzenediazonium chloride consists of a benzene ring attached to a diazonium group (-N2+) and a diethylamino group (-N(C2H5)2). The diazonium group is a good leaving group, which makes this compound highly reactive .


Chemical Reactions Analysis

Diazonium salts like 4-(Diethylamino)benzenediazonium chloride can undergo a variety of reactions. These include substitution reactions, where the diazonium group is replaced by another group, and coupling reactions, where the diazonium group forms a bridge between two benzene rings . For example, treatment with CuCl transforms aryl diazonium salts into aryl chlorides .


Physical And Chemical Properties Analysis

Diazonium salts are typically crystalline, colorless solids . They are soluble in water but less so in alcohol . Diazonium salts are fragile and can explode when dried . Their aqueous solutions are neutral and conduct electricity due to the presence of ions .

Scientific Research Applications

Encapsulation and Stabilization

4-(Diethylamino)benzenediazonium chloride demonstrates significant potential in the field of encapsulation and stabilization. Studies have explored its ability to form host-guest complexes with supramolecular assemblies, effectively preventing its reactivity in certain conditions. This encapsulation can be crucial for controlling reactivity and stability in various applications, such as in nanoscale reaction vessels (Brumaghim et al., 2004).

Synthesis of Novel Compounds

The compound plays a pivotal role in the synthesis of novel compounds, particularly in the field of organic chemistry. For instance, its reaction with other chemicals has led to the creation of diverse structures like enaminones and azolopyrimidines, contributing significantly to heterocyclic synthesis. This demonstrates the compound's versatility and importance in developing new chemical entities (Behbehani & Ibrahim, 2012).

Safety And Hazards

4-(Diethylamino)benzenediazonium chloride is considered hazardous. It is toxic in contact with skin and causes skin irritation and serious eye irritation . It may also cause respiratory irritation . In case of exposure, it is recommended to wash off immediately with plenty of water and seek medical attention .

properties

IUPAC Name

4-(diethylamino)benzenediazonium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N3.ClH/c1-3-13(4-2)10-7-5-9(12-11)6-8-10;/h5-8H,3-4H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCXTPKUVYRXFI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)[N+]#N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

21906-90-1 (Parent)
Record name 4-(Diethylamino)benzenediazonium chloride
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DSSTOX Substance ID

DTXSID9025033
Record name 4-(Diethylamino)benzenediazonium chloride
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Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Diethylamino)benzenediazonium chloride

CAS RN

148-90-3, 6217-19-2
Record name Benzenediazonium, 4-(diethylamino)-, chloride (1:1)
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Record name 4-(Diethylamino)benzenediazonium chloride
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Record name Benzenediazonium, 4-(diethylamino)-, chloride (1:1)
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Record name 4-(Diethylamino)benzenediazonium chloride
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Record name 4-(diethylamino)benzenediazonium chloride
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Record name 4-(DIETHYLAMINO)BENZENEDIAZONIUM CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P DYE
Number of citations: 0

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